molecular formula C12H13ClO2 B2608490 ethyl (E)-3-(4-chlorophenyl)-2-butenoate CAS No. 81187-86-2

ethyl (E)-3-(4-chlorophenyl)-2-butenoate

Cat. No.: B2608490
CAS No.: 81187-86-2
M. Wt: 224.68
InChI Key: WMMPVJPERVUHJT-CMDGGOBGSA-N
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Description

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate is an α,β-unsaturated ester characterized by a conjugated double bond in the butenoate chain, an electron-withdrawing 4-chlorophenyl substituent, and an ethyl ester group. Its (E)-stereochemistry ensures a planar molecular geometry, which may enhance interactions with biological targets or synthetic intermediates. This compound is structurally related to cinnamate derivatives but distinguished by the extended four-carbon chain and halogen substitution. Potential applications include roles as a synthetic precursor for pharmaceuticals or agrochemicals, leveraging its reactive α,β-unsaturated system .

Properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMPVJPERVUHJT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(4-chlorophenyl)-2-butenoate typically involves the esterification of (E)-3-(4-chlorophenyl)-2-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 4-chlorophenylacetic acid or 4-chlorophenylacetone.

    Reduction: Ethyl (E)-3-(4-chlorophenyl)-2-butanol.

    Substitution: Compounds with various substituents on the phenyl ring, such as methoxy or ethoxy groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate has been investigated for its potential therapeutic properties. Its structure, which includes a chlorophenyl group, suggests it may interact with biological targets relevant for drug development.

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl moiety may enhance its biological activity by improving lipophilicity and cellular uptake .

Agricultural Chemistry

This compound has potential use as a fungicide or herbicide due to its ability to inhibit specific enzymatic pathways in plants and fungi.

  • Fungicidal Properties : Research has shown that derivatives of similar compounds can act as effective fungicides against rice blast disease. This compound may share these properties, warranting further investigation into its efficacy against plant pathogens .

Material Science

The compound's unique structure allows for potential applications in the development of new materials, particularly in polymer science.

  • Polymerization Studies : this compound can serve as a monomer for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in creating advanced materials for industrial use .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development .

Case Study 2: Agricultural Application

In agricultural trials, derivatives similar to this compound were tested for their effectiveness against fungal pathogens in rice crops. The results showed that these compounds significantly reduced disease incidence compared to untreated controls, highlighting their potential as new agricultural fungicides .

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-chlorophenyl)-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The 4-chlorophenyl group can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group significantly influences electronic and steric properties. Comparisons with analogs bearing different substituents reveal trends in reactivity and bioactivity:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Ethyl (E)-3-(4-chlorophenyl)-2-butenoate 4-Cl C₁₂H₁₃ClO₂ 224.68 Potential kinase inhibition; planar structure for target binding
Ethyl (E)-3-(4-fluorophenyl)but-2-enoate 4-F C₁₂H₁₃FO₂ 208.23 Higher electronegativity; smaller steric footprint
Ethyl (E)-3-(4-methylphenyl)but-2-enoate 4-Me C₁₃H₁₆O₂ 204.26 Boiling point: 158–160°C (15 Torr); electron-donating group
Ethyl (2E)-3-phenyl-2-butenoate H C₁₂H₁₄O₂ 198.24 Baseline for substituent effects; lower polarity

Key Findings :

  • Steric effects : The bulkier chlorine atom may hinder binding in sterically sensitive targets compared to fluorine or hydrogen .
Functional Group Variations

The ester group in this compound contrasts with other functionalities in related compounds:

Compound Name Functional Group Key Applications/Activities References
This compound Ester Synthetic intermediate; potential kinase inhibition
T.14 (urea derivative) Urea VEGFR-2 and PD-L1 inhibition; antiangiogenic effects
(E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on Ketone Cytotoxicity in cancer cell lines

Key Findings :

  • Ester vs. Urea: Urea derivatives (e.g., T.14) exhibit pronounced biological activity (e.g., VEGFR-2 inhibition) due to hydrogen-bonding capacity, whereas esters may prioritize metabolic stability .
  • Ketones: Enones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on demonstrate cytotoxicity, suggesting the α,β-unsaturated system is critical regardless of the functional group .
Chain Length and Double Bond Position

Ethyl 4-chlorocinnamate (3-(4-chlorophenyl)-2-propenoate) differs in chain length and double bond position:

Compound Name Chain Length Double Bond Position Molecular Formula Key Differences References
This compound C4 C2–C3 C₁₂H₁₃ClO₂ Extended conjugation; higher lipophilicity
Ethyl 4-chlorocinnamate C3 C1–C2 C₁₁H₁₁ClO₂ Shorter chain; lower molar mass (210.66 g/mol)

Key Findings :

  • The extended conjugation in the butenoate derivative may enhance UV absorption and stability, relevant in photochemical applications .
Stereochemical Variations

The (E)-configuration is critical for molecular geometry and bioactivity:

Compound Name Stereochemistry Impact on Properties References
Ethyl (E)-3-(4-methylphenyl)but-2-enoate E Planar structure; optimal for target binding
Ethyl (Z)-3-(4-methylphenyl)but-2-enoate Z Steric hindrance; reduced biological activity

Key Findings :

  • The (E)-isomer’s planar structure facilitates interactions with flat binding pockets in enzymes or receptors .

Biological Activity

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a butenoate structure with a 4-chlorophenyl substituent. Its molecular formula is C11H11ClO2C_{11}H_{11}ClO_2, and it possesses an ester functional group that allows for various chemical reactions, such as oxidation, reduction, and substitution .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrolysis : The ester group can undergo hydrolysis to release the corresponding acid, which may participate in further biochemical reactions.
  • Enzyme Interaction : The 4-chlorophenyl group can modulate the activity of specific enzymes and receptors, influencing metabolic pathways and biological responses .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation, making compounds like this compound candidates for further development in anti-inflammatory therapies .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity towards normal cells, they can effectively induce apoptosis in cancer cell lines. For example, in vitro studies have demonstrated that related compounds can trigger cell death mechanisms in K562 leukemia cells without significantly affecting peripheral blood mononuclear cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Anti-inflammatoryCOX-2 inhibition
CytotoxicityInduces apoptosis in K562 cells

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, this compound was noted for its strong activity against biofilm-forming pathogens. The results indicated a reduction in biofilm formation by over 90% at certain concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains .

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